molecular formula C44H44N2O10 B12051821 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt CAS No. 82326-74-7

3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt

Cat. No.: B12051821
CAS No.: 82326-74-7
M. Wt: 760.8 g/mol
InChI Key: KBKSAAZOXNEJTC-UHFFFAOYSA-N
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Description

3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt is a chemical compound with the molecular formula C21H21NO3 · (0.5)C2H2O4 and a molecular weight of 380.41 g/mol . This compound is known for its unique structure, which includes a quinuclidine ring and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves several steps. The primary synthetic route includes the reaction of quinuclidine with xanthene-9-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt can be compared with other similar compounds, such as:

    Quinuclidine derivatives: These compounds share the quinuclidine ring structure and have similar chemical properties.

    Xanthene derivatives: These compounds contain the xanthene moiety and are used in similar research applications.

The uniqueness of this compound lies in its combination of the quinuclidine and xanthene structures, which imparts distinct chemical and biological properties .

Properties

CAS No.

82326-74-7

Molecular Formula

C44H44N2O10

Molecular Weight

760.8 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate;oxalic acid

InChI

InChI=1S/2C21H21NO3.C2H2O4/c2*23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20;3-1(4)2(5)6/h2*1-8,14,19-20H,9-13H2;(H,3,4)(H,5,6)

InChI Key

KBKSAAZOXNEJTC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O

Origin of Product

United States

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